N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS No.: 886894-10-6
Cat. No.: VC7394486
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886894-10-6 |
|---|---|
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 309.325 |
| IUPAC Name | N-benzyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O3/c1-11-6-5-9-20-14(11)19-16(22)13(17(20)23)15(21)18-10-12-7-3-2-4-8-12/h2-9,22H,10H2,1H3,(H,18,21) |
| Standard InChI Key | OXXGXPOPKWRTCV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CC=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is defined by its IUPAC name: N-benzyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide. Its canonical SMILES representation (CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CC=C3)O) highlights the benzyl group attached to the carboxamide moiety and the hydroxyl and methyl substituents on the pyrido[1,2-a]pyrimidine core.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃ |
| Molecular Weight | 309.32 g/mol |
| InChI | InChI=1S/C17H15N3O3/c1-11-6-5-9-20-14(11)19-16(22)13(17(20)23)15(21)18-10-12-7-3-2-4-8-12/h2-9,22H,10H2,1H3,(H,18,21) |
| InChI Key | OXXGXPOPKWRTCV-UHFFFAOYSA-N |
| CAS Registry Number | 886894-10-6 |
The compound’s solubility and stability profiles remain under investigation, though its structural analogs suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF).
Synthesis and Preparation
The synthesis of N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves a multi-step process centered on amidation reactions. A widely reported method entails the condensation of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamine in refluxing ethanol.
Synthetic Pathway Overview
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Core Formation: The pyrido[1,2-a]pyrimidine core is synthesized via cyclization reactions, often starting from substituted pyridine or pyrimidine precursors.
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Esterification: Introduction of the ethyl ester group at position 3 facilitates subsequent amidation.
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Amidation: Reacting the ethyl ester with benzylamine under reflux conditions yields the target carboxamide.
Industrial-scale production may optimize reaction parameters (e.g., temperature, solvent selection) to enhance yield and purity. Purification techniques such as recrystallization from DMF-ethanol mixtures are commonly employed.
Bioisosterism and Structural Analogues
Bioisosterism plays a critical role in the pharmacological optimization of this compound. The pyrido[1,2-a]pyrimidine nucleus exhibits functional equivalence to 4-hydroxyquinolin-2-ones, a class known for analgesic and anti-inflammatory properties. This bioisosteric relationship suggests shared mechanisms of action, potentially involving modulation of cyclooxygenase (COX) enzymes or transient receptor potential (TRP) channels.
Comparative Structural Analysis
| Feature | Pyrido[1,2-a]Pyrimidine Core | 4-Hydroxyquinolin-2-One |
|---|---|---|
| Aromatic System | Fused pyridine-pyrimidine | Fused benzene-pyran |
| Key Substituents | Hydroxyl, methyl, benzyl | Hydroxyl, ketone |
| Bioactivity | Analgesic, potential anticancer | Anti-inflammatory |
This structural mimicry enables the compound to interact with biological targets traditionally associated with quinolinone derivatives, thereby expanding its therapeutic potential.
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